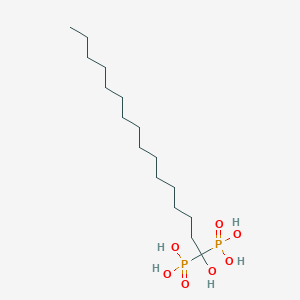

(1-Hydroxy-1-phosphonohexadecyl)phosphonic acid

Vue d'ensemble

Description

(1-Hydroxy-1-phosphonohexadecyl)phosphonic acid is a compound that belongs to the class of organophosphorus compounds, which are characterized by the presence of carbon-phosphorus (C-P) bonds. These compounds are of significant interest due to their wide range of applications, including their use in medicinal chemistry, agriculture, and materials science.

Synthesis Analysis

The synthesis of phosphonic acid derivatives can be approached through various methods. For instance, the asymmetric synthesis of β-hydroxy-α-amino phosphonic acid derivatives has been achieved using α-isothiocyanato phosphonates as nucleophiles in a reaction with aldehydes, catalyzed by a quinine-derived thiourea . This method affords high yields and enantioselectivity, indicating its potential utility in synthesizing complex phosphonic acids. Additionally, a one-pot synthesis method starting from carboxylic acids has been reported for the synthesis of 1-hydroxy-1,1-bis(phosphonic acid)s, which could be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of phosphonic acids is characterized by the presence of a phosphonic acid group (-PO(OH)_2) attached to an organic moiety. The crystal structure of a related compound, 1-hydroxycyclohexanephosphonic acid, reveals a chair conformation of the cyclohexane ring with the phosphonate group in an equatorial position . This information can be extrapolated to understand the conformational preferences of this compound, which may also exhibit specific conformational isomers due to the flexibility of the hexadecyl chain.

Chemical Reactions Analysis

Phosphonic acids can participate in various chemical reactions due to their reactive P-H and P-OH bonds. For example, the radical polymerization of phosphonic acid monomers has been studied, demonstrating the potential for creating adhesive polymers with hydrolytically stable phosphonic acid groups . This suggests that this compound could be used as a monomer in polymer synthesis, potentially leading to materials with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonic acids are influenced by their hydrophilic phosphonic acid groups and the hydrophobic organic chains. The solubility in water, hydrolytic stability, and reactivity during polymerization are key properties that have been explored . For example, the new monomers synthesized in the study dissolve well in water and demonstrate hydrolytic stability . These properties are crucial for applications in aqueous environments and for the long-term stability of materials derived from these monomers.

Applications De Recherche Scientifique

- Bioactive Properties: Les acides phosphoniques sont utilisés pour leurs propriétés bioactives, y compris comme médicaments ou promédicaments .

- Bone Targeting: Ils sont utilisés pour des applications de ciblage osseux .

- Supramolecular or Hybrid Materials: Les acides phosphoniques contribuent à la conception de matériaux supra-moléculaires ou hybrides .

- Surface Functionalization: Ces acides sont utilisés pour la fonctionnalisation des surfaces .

- Analytical Purposes: Ils servent à des fins analytiques dans divers domaines de recherche .

- Medical Imaging: Les acides phosphoniques sont appliqués en imagerie médicale .

- Phosphoantigen: Ils sont utilisés comme phosphoantigènes .

Mécanisme D'action

: Chemsrc: (1-Hydroxy-1-Phosphonohexadecyl)Phosphonic Acid : X-MOL: Performance and mechanism of 1-hydroxy ethylidene-1,1-diphosphonic acid and 2-phosphonobutane-1,2,4-tricarboxylic acid in inhibiting calcium carbonate scale : Springer: Synthesis and Biological Applications of Phosphinates and Phosphonates : Chemblink: this compound

Propriétés

IUPAC Name |

(1-hydroxy-1-phosphonohexadecyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O7P2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17,24(18,19)20)25(21,22)23/h17H,2-15H2,1H3,(H2,18,19,20)(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTLLTFVYOUDFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328122 | |

| Record name | (1-hydroxy-1-phosphonohexadecyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2809-24-7 | |

| Record name | NSC724484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-hydroxy-1-phosphonohexadecyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid interact with iron(III), and what are the implications of this interaction?

A1: HPHPA interacts with iron(III) through its oxygen atoms, forming a complex in the organic phase. [] This complexation allows for the extraction of iron(III) from aqueous solutions into an organic solvent mixture of carbon tetrachloride and octanol. The study suggests that the complex formed is likely Fe[C15H31C(OH)(PO3H)2]Cl, 3H2O. This interaction highlights HPHPA's potential as an effective extractant for iron(III), a property that could be valuable in various applications like separation and purification processes.

Q2: How does the chain length of alkane-1-hydroxy-1, 1′-methyldiphosphonic acids influence their iron(III) extraction capabilities?

A2: The research directly compares HPHPA (C16 chain) with (1-hydroxy-1-phosphonododecyl)phosphonic acid (HPDPA, C12 chain). The findings indicate that HPHPA exhibits a stronger extracting power for Fe3+ compared to HPDPA. [] This difference is attributed to the increased hydrophobicity of HPHPA due to its longer alkyl chain. Therefore, the length of the alkane chain directly influences the compound's affinity for iron(III) and its partitioning into the organic phase during extraction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B1330766.png)